Geoside
Overview
Description
Geoside is a natural compound isolated from Stevia rebaudiana . It is also the name of an Energy Service Company (ESCo) of the Italgas Group, which has been an innovator in the energy efficiency market for many years .
Physical And Chemical Properties Analysis
Geoside has a molecular weight of 458.46 and its molecular formula is C21H30O11 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Geosites are locations that provide information about the Earth’s geology and are often used for educational and tourism purposes . They represent a variety of geological features such as rocks, minerals, fossils, sediments, and more . Geosites can be extremely effective as outreach tools capable of bridging the gap between Earth science and the lay public .
- Geodiversity and Geoheritage Studies : Geosites are used to study geodiversity and geoheritage, concepts that express a variety of geological features and their value .
- Geological Mapping and Geomorphology : Geosites provide valuable data for geological mapping and studying Earth’s physical features .
- Structural Geology and Tectonics : They offer insights into the structure of the Earth’s crust and tectonic activities .
- Hydrogeology and Geophysics : Geosites aid in understanding water occurring underground in aquifers and the physical properties of the Earth .
- Geological Exploration : They are crucial in exploring and assessing potential sites for resource extraction .
- Geotourism and Education : Geosites serve as outdoor classrooms and tourist attractions, promoting geotourism .
Future Directions
Geoside, as an ESCo of the Italgas Group, is actively participating in the energy transition in Italy by guaranteeing excellence in services, respect for the planet, and for their employees . They aim to guide companies and individuals through the energy transition process, necessary to achieve a zero-carbon economy by 2050 .
properties
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O11/c1-3-4-10-5-6-12(13(7-10)28-2)31-21-19(27)17(25)16(24)14(32-21)9-30-20-18(26)15(23)11(22)8-29-20/h3,5-7,11,14-27H,1,4,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCNUJMKSQHQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029909 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(2-Methoxy-4-prop-2-enylphenoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol | |
CAS RN |
585-90-0 | |
Record name | Gein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029909 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 184 °C | |
Record name | Gein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029909 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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